

A Technical Guide to the Spectroscopic Characterization of 6-(3-Pyridinyl)-5-hexynenitrile

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Compound of Interest

Compound Name: 6-(3-Pyridinyl)-5-hexynenitrile

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This guide provides a detailed overview of the expected spectroscopic data for **6-(3-Pyridinyl)-5-hexynenitrile**, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its constituent functional groups: a 3-substituted pyridine ring, a hexynenitrile backbone, and a terminal alkyne. The protocols detailed herein represent standard methodologies for the spectroscopic analysis of such organic molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **6-(3-Pyridinyl)-5-hexynenitrile**. These predictions are derived from established values for analogous chemical structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2'	~8.5	Doublet of doublets	~2.0, 0.5
H-4'	~7.8	Doublet of triplets	~8.0, 2.0
H-5'	~7.3	Doublet of doublets	~8.0, 5.0
H-6'	~8.6	Doublet of doublets	~5.0, 1.5
H-2	~2.6	Triplet	~7.0
H-3	~1.9	Quintet	~7.0
H-4	~2.5	Triplet	~7.0

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon	Predicted Chemical Shift (δ , ppm)
C-2'	~150
C-3'	~125
C-4'	~138
C-5'	~123
C-6'	~152
C-1	~118 (Nitrile Carbon)
C-2	~17
C-3	~27
C-4	~19
C-5	~80 (Alkyne Carbon)
C-6	~90 (Alkyne Carbon)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted Infrared (IR) Absorption Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
C≡N (Nitrile)	2240 - 2260	Strong, Sharp
C≡C (Alkyne)	2100 - 2200	Medium to Weak, Sharp
C-H (sp ² , Pyridine)	3000 - 3100	Medium
C-H (sp ³ , Alkyl)	2850 - 3000	Medium
C=C, C=N (Pyridine Ring)	1400 - 1600	Medium to Strong

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

m/z	Proposed Fragment
182	[M] ⁺ (Molecular Ion)
181	[M-H] ⁺
154	[M-C ₂ H ₂] ⁺
129	[M-C ₄ H ₄ N] ⁺
104	[C ₇ H ₆ N] ⁺ (Pyridinyl fragment)
78	[C ₅ H ₄ N] ⁺ (Pyridine ring)

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 5-25 mg for ^1H NMR and 50-100 mg for ^{13}C NMR is dissolved in approximately 0.75 mL of deuterated chloroform (CDCl_3).^{[1][2]} The solution is then transferred to a clean, dry NMR tube. If any solid remains, the solution is filtered through a pipette with a cotton plug into the NMR tube.^[1]
- **Data Acquisition:** The NMR spectra are acquired on a standard NMR spectrometer, for instance, a 400 MHz instrument. For ^1H NMR, the spectral width is typically set from -2 to 12 ppm. For ^{13}C NMR, the spectral width is set from 0 to 220 ppm. The relaxation delay is set to 1-2 seconds for ^1H and 2-5 seconds for ^{13}C .
- **Data Processing:** The acquired Free Induction Decay (FID) is processed with a Fourier transform. The resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

2.2 Infrared (IR) Spectroscopy

- **Instrumentation:** An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory containing a diamond crystal is used.^{[3][4]}
- **Sample Preparation:** A small amount of the solid or liquid sample is placed directly onto the ATR crystal, ensuring complete coverage.^[3]
- **Data Acquisition:** A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over the range of 4000 to 400 cm^{-1} .^[5]
- **Data Processing:** The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm^{-1}).

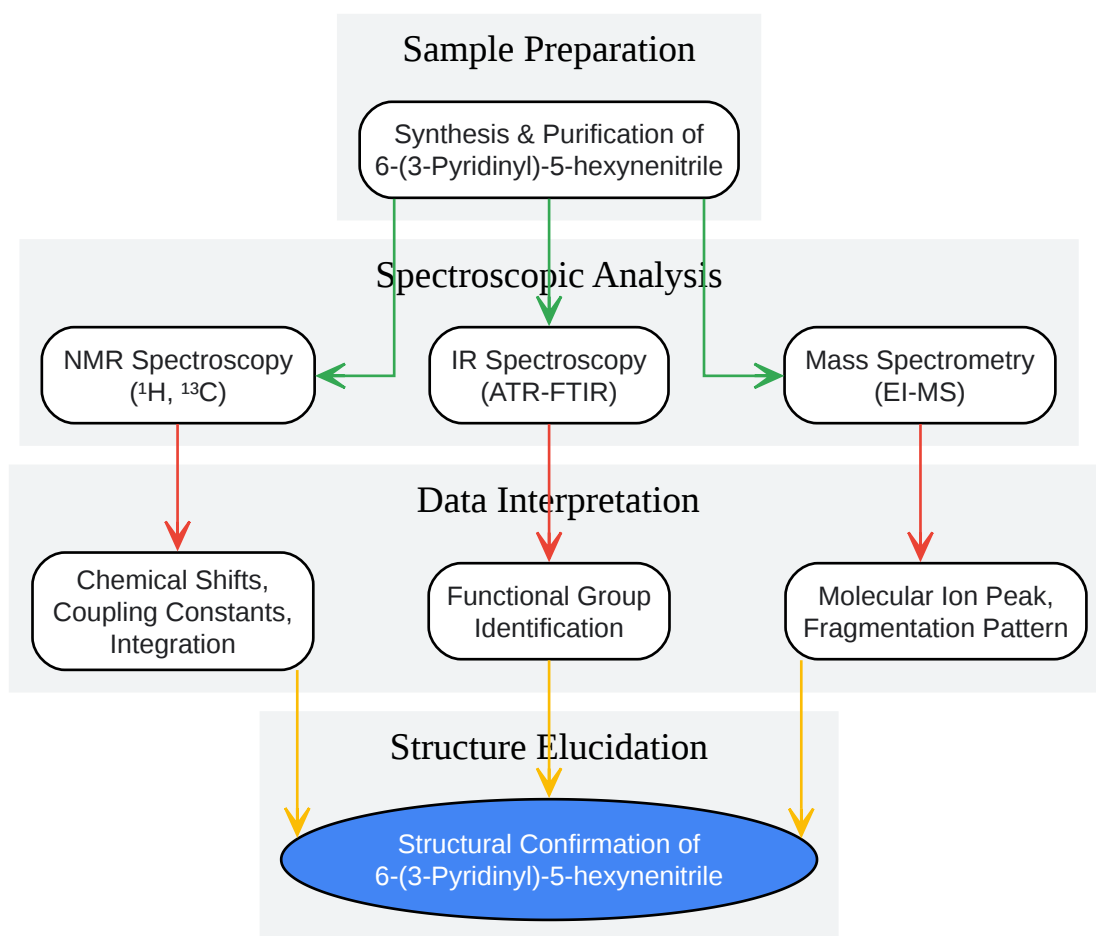
2.3 Mass Spectrometry (MS)

- **Instrumentation:** A mass spectrometer with an Electron Ionization (EI) source is utilized.^{[6][7]}
- **Sample Introduction:** The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The sample is volatilized by heating in the vacuum of the mass spectrometer.^[7]

- Ionization: The gaseous molecules are bombarded with a beam of electrons, typically with an energy of 70 eV, causing ionization and fragmentation.[6][8]
- Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion.
- Data Presentation: The mass spectrum is plotted as relative intensity versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like **6-(3-Pyridinyl)-5-hexynenitrile**.



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Spectroscopic Analysis Workflow

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